1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound features a pyrrolidinone ring substituted with an amino and a methoxy group on the phenyl ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one, are known to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one derivatives have been reported to demonstrate antiarrhythmic and antihypertensive properties
Cellular Effects
Some pyrrolidin-2-one derivatives have been reported to reduce body weight in animal models of obesity
Molecular Mechanism
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Dosage Effects in Animal Models
Some pyrrolidin-2-one derivatives have been reported to reduce body weight in animal models of obesity .
Preparation Methods
The synthesis of 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 2-amino-4-methoxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.
Chemical Reactions Analysis
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Comparison with Similar Compounds
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Pyrrolidinone: A simpler analog without the amino and methoxy substitutions, used in various industrial applications.
1-Methyl-2-pyrrolidinone: Known for its use as a solvent and in pharmaceutical applications.
Pyrrolidine: A parent compound with a wide range of biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Biological Activity
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure:
The compound features a pyrrolidin-2-one core substituted with an amino group and a methoxyphenyl moiety. Its molecular formula is C11H14N2O.
Synthesis:
Various synthetic routes have been explored to produce this compound. One notable method involves the cyclization of donor–acceptor cyclopropanes with primary amines, leading to high yields of the target compound through a one-pot process .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.025 mg/mL | High |
Escherichia coli | 0.020 mg/mL | High |
Pseudomonas aeruginosa | 0.100 mg/mL | Moderate |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Case Study: Anticancer Effects on MCF7 Cells
A recent study evaluated the effects of this compound on MCF7 breast cancer cells, revealing:
- IC50 : 15 µM after 48 hours of treatment.
- Induction of apoptosis was confirmed via flow cytometry analysis.
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancerous cells. The compound may modulate enzyme activity or receptor interactions, influencing biochemical pathways crucial for cell survival and proliferation.
Key Mechanisms Identified:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell wall synthesis in bacteria.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Properties
IUPAC Name |
1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNWLFSQLVOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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